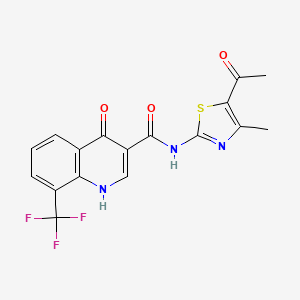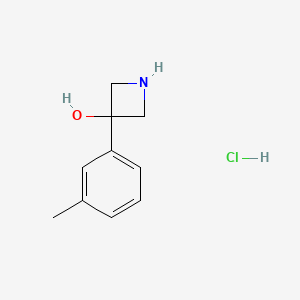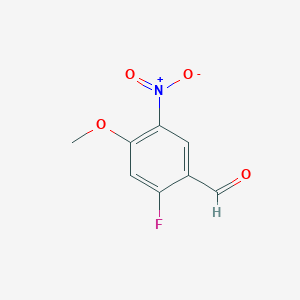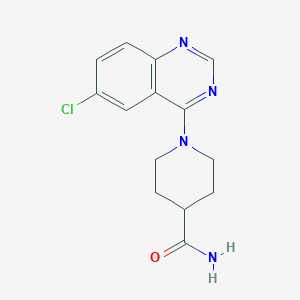![molecular formula C18H13NO5S2 B2562732 3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid CAS No. 5362-64-1](/img/structure/B2562732.png)
3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is an organic compound that contains a benzylidene, thiazolidinone, and benzoic acid moiety. This structure provides the compound with a unique combination of properties and reactivity, making it a compound of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves multiple steps:
Formation of the thiazolidinone ring: : This step often involves the reaction of a cysteine or a similar thiol-containing compound with an aldehyde under acidic or basic conditions.
Benzylidene formation: : The thiazolidinone is reacted with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base to form the benzylidene moiety.
Benzoic acid attachment: : The final step involves attaching the thiazolidin-3-yl group to the benzoic acid.
Industrial Production Methods
Industrial production methods might include the optimization of each step for large-scale synthesis, considering factors like yield, purity, cost, and environmental impact. Advanced techniques such as flow chemistry and the use of green solvents could also be employed to make the process more efficient and sustainable.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinone structures.
Reduction: : Reduction reactions can be performed on the carbonyl groups to yield corresponding alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the benzylidene and thiazolidinone moieties, where groups like -OH, -NH2, and -SH might replace existing atoms or groups.
Common Reagents and Conditions Used
Oxidation: : Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: : Conditions typically involve nucleophilic agents under basic or acidic conditions, depending on the specific reaction desired.
Major Products Formed from These Reactions
Oxidation products might include various quinones and other oxygen-containing compounds.
Reduction products typically include alcohols.
Substitution reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, the compound serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological studies, it can be used to explore the interactions with biological molecules such as proteins and nucleic acids. Its structural complexity allows it to engage in multiple types of biochemical interactions.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. Studies might focus on its anti-inflammatory, antioxidant, or antimicrobial activities, given its functional groups and reactive sites.
Industry
Industrially, this compound can be employed in developing new materials with specific properties, such as polymers or coatings, owing to its unique chemical structure.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves:
Molecular targets: : Enzymes, receptors, or other proteins that it can bind to or react with.
Pathways involved: : The binding or reaction often modulates specific biochemical pathways, leading to desired effects such as inhibition of enzyme activity, modulation of signaling pathways, or protection against oxidative stress.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as those with different substituents on the benzylidene or thiazolidinone rings, 3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid stands out due to:
Unique reactivity: : The presence of both hydroxyl and methoxy groups can influence its chemical behavior and interactions.
Specific applications: : Its structure allows it to be more versatile in applications ranging from medicinal chemistry to industrial materials.
Similar Compounds
Thiazolidinones: : Compounds containing the thiazolidinone ring but with different substituents.
Benzylidene derivatives: : Compounds with varying substitutions on the benzylidene moiety.
Benzoic acid derivatives: : Compounds with different groups attached to the benzoic acid core.
Hopefully, this comprehensive article gives you a solid understanding of this compound, covering its synthesis, reactions, applications, mechanism, and comparisons with similar compounds.
Properties
IUPAC Name |
3-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5S2/c1-24-14-7-10(5-6-13(14)20)8-15-16(21)19(18(25)26-15)12-4-2-3-11(9-12)17(22)23/h2-9,20H,1H3,(H,22,23)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAQEGZNQJSDIL-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde](/img/structure/B2562651.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2562653.png)
![1-(2-bromobenzoyl)-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2562656.png)
![4-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2562657.png)
![5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide](/img/new.no-structure.jpg)

![(Z)-methyl 2-(6-acetamido-2-((3,5-dimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2562662.png)




![5-bromo-2-chloro-N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2562671.png)
